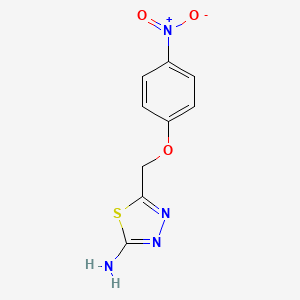

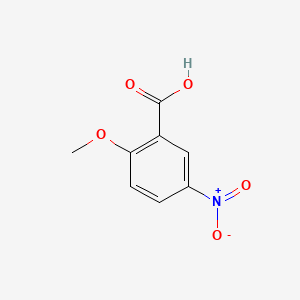

2-Methoxy-5-nitrobenzoic acid

Overview

Description

2-Methoxy-5-nitrobenzoic acid is a substituted 2-nitrobenzoic acid . It has been reported to be one of the microbial degradation metabolites of cypermethrin, a synthetic pyrethroid pesticide .

Chemical Reactions Analysis

The search results do not provide specific information about the chemical reactions involving 2-Methoxy-5-nitrobenzoic acid .Physical And Chemical Properties Analysis

2-Methoxy-5-nitrobenzoic acid has a molecular weight of 197.14 g/mol . Other physical and chemical properties such as XLogP3, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, and Complexity can also be found .Scientific Research Applications

Synthesis of Neuroprotective Compounds

2-Methoxy-5-nitrobenzoic acid: is used as a starting material in the synthesis of dictyoquinazol A , a compound known for its neuroprotective properties . This application is significant in the field of neuroscience and pharmacology, where developing treatments for neurodegenerative diseases is a priority.

Production of 5-Methoxyantranilic Acid

Through catalytic reduction, 2-Methoxy-5-nitrobenzoic acid can be converted into 5-methoxyantranilic acid . This chemical serves as an intermediate in various organic syntheses, including the production of dyes, pigments, and pharmaceuticals.

Creation of Pyrrolobenzodiazepines

Pyrrolobenzodiazepines are a class of compounds with potential anticancer activities2-Methoxy-5-nitrobenzoic acid is utilized in the synthesis of these compounds, highlighting its role in the development of new chemotherapeutic agents .

Antitumor Applications

This compound is involved in the synthesis of Cathepsin S inhibitors , which have applications in treating tumors . The ability to inhibit Cathepsin S can be crucial for controlling the progression of certain cancers.

Antimitotic Agent Synthesis

2-Methoxy-5-nitrobenzoic acid: is used in the creation of 2-aminocombretastatin derivatives . These derivatives show promise as antimitotic agents, which can disrupt cell division in cancer cells, thereby inhibiting tumor growth .

Organic Synthesis Building Block

As an organic building block, 2-Methoxy-5-nitrobenzoic acid is a versatile reagent in organic synthesis. It can be used to construct a wide array of molecular structures, which are essential in the development of new drugs and materials .

Mechanism of Action

Target of Action

It is known that nitrobenzoic acids can interact with various enzymes and proteins within the cell .

Mode of Action

Nitrobenzoic acids are known to undergo various chemical reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function.

Biochemical Pathways

Nitrobenzoic acids can participate in various biochemical reactions and potentially affect multiple pathways .

Pharmacokinetics

Its lipophilicity, as indicated by Log Po/w (iLOGP), is 1.01 , suggesting it may be able to cross biological membranes.

Result of Action

It has been reported to be one of the microbial degradation metabolites of cypermethrin, a synthetic pyrethroid pesticide

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methoxy-5-nitrobenzoic acid. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability . .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-methoxy-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-14-7-3-2-5(9(12)13)4-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZUPRDSNNBZLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30300904 | |

| Record name | 2-Methoxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30300904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-5-nitrobenzoic acid | |

CAS RN |

40751-89-1 | |

| Record name | 2-Methoxy-5-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40751-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040751891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40751-89-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30300904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

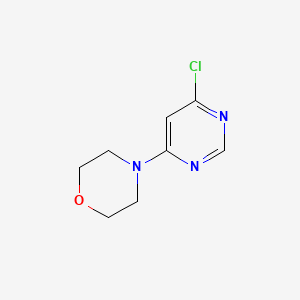

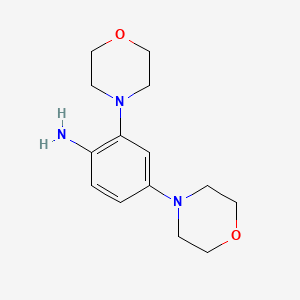

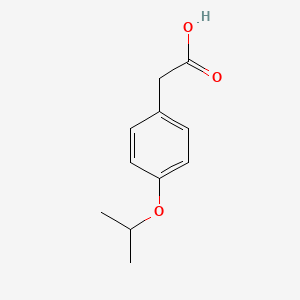

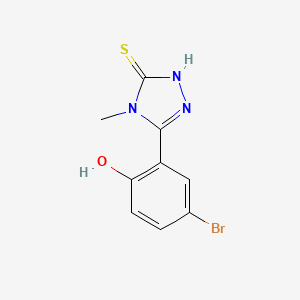

Feasible Synthetic Routes

Q & A

Q1: What are the different methods explored in the research for reducing the nitro group in 2-methoxy-5-nitrobenzoic acid, and how do their byproduct levels compare?

A1: The research investigates three different reduction methods for 2-methoxy-5-nitrobenzoic acid:

- Hydrazine hydrate reduction: This method yielded a significant byproduct percentage of 57.2% [].

- Iron in hydrochloric acid (Fe/HCl) reduction: This method also resulted in a substantial byproduct formation, reaching 41.5% [].

- Palladium on carbon (Pd/C) catalyzed hydrogenation: This method exhibited the highest byproduct percentage at 81.5% [].

Q2: Which of the investigated reduction methods is considered suitable for industrial production and why?

A2: While all three methods successfully reduce the nitro group, the research suggests that both hydrazine hydrate and Fe/HCl reduction methods are more suitable for industrial production of the reduced 2-methoxy-5-nitrobenzoic acid derivative []. This is primarily due to their significantly lower byproduct formation compared to the Pd/C catalyzed hydrogenation. Lower byproduct levels translate to higher product yield and potentially easier purification processes, making these methods more industrially viable.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,2,4]Triazolo[4,3-a]pyridin-8-amine](/img/structure/B1331393.png)

![5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1331412.png)

![5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1331424.png)